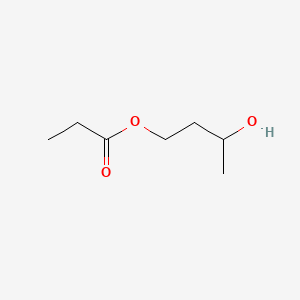

1,3-Butylene glycol 1-propionate

Description

Contextualizing the Propionate (B1217596) Ester within Butylene Glycol Chemistry

To understand 1,3-butylene glycol 1-propionate, one must first consider its parent compounds: 1,3-butylene glycol and propionic acid. 1,3-Butylene glycol (1,3-BG), a diol with the chemical formula CH₃CH(OH)CH₂CH₂OH, is a viscous, colorless, and water-soluble liquid. atamankimya.comatamanchemicals.com It is a widely used ingredient in the cosmetics and personal care industry, where it functions as a humectant to retain moisture, a solvent for other substances, and an agent to decrease the viscosity of formulations. atamankimya.comontosight.ai Furthermore, 1,3-BG serves as a crucial intermediate in chemical manufacturing, particularly as a co-monomer in the synthesis of certain polyurethane and polyester (B1180765) resins. atamanchemicals.comatamanchemicals.com

The second precursor, propionic acid, is a naturally occurring carboxylic acid. researchgate.net Its esters, known as propionates, are synthesized through a process called esterification, where the acid reacts with an alcohol. researchgate.netresearchgate.net Propionates are significant in various fields; they are used as preservatives, solvents, and are considered important precursor chemicals for producing pharmaceuticals, plastics, and cosmetics. researchgate.netcosmileeurope.eu

This compound, with the molecular formula C₇H₁₄O₃, is the result of the esterification of one of the two hydroxyl groups of 1,3-butylene glycol with propionic acid. nih.govontosight.ai This mono-esterification results in a molecule that retains one free hydroxyl group, giving it a hybrid nature with both alcohol-like and ester-like properties. ontosight.ai This structure influences its function, for example, as a solvent in cosmetic products. cosmileeurope.eu

Academic Significance and Research Trajectory of this compound

The academic and industrial interest in this compound is primarily driven by its applications in the cosmetics sector. It is utilized as a solvent and is noted for its role in preserving products like hair care items and body lotions. cosmileeurope.eu Research into its specific properties is often linked to the broader study of butylene glycol esters and their functional benefits in formulations.

The research trajectory for butylene glycol esters is not new. Studies dating back to the 1970s investigated the dietary and physiological effects of related fatty acid esters of 1,3-butylene glycol, such as the mono-oleate and mono-stearate, as potential sources of dietary energy. uri.edu While these studies did not focus specifically on the propionate ester, they established a long-standing scientific interest in the metabolic and functional properties of this class of compounds. uri.edusemanticscholar.org

More recent research related to butylene glycol has heavily focused on its role as a monomer in the creation of high-molecular-weight biodegradable polyesters. researchgate.netnih.gov These polymers are of significant interest for applications in materials science and medicine. The study of monoesters like this compound contributes to a fundamental understanding of the chemical behavior of the building blocks used to create these larger, more complex polymers.

The existence of patents associated with the chemical structure further underscores its commercial and research relevance. nih.gov The broader family of propionate esters is also a subject of significant academic inquiry, with research exploring their atmospheric chemistry and their use as industrial raw materials, which suggests potential, albeit less explored, research avenues for this compound. acs.orgacs.orgnih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | nih.gov |

| Molecular Weight | 146.18 g/mol | nih.gov |

| IUPAC Name | 3-hydroxybutyl propanoate | nih.gov |

| CAS Number | 37482-81-8 | nih.gov |

| Topological Polar Surface Area | 46.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Exact Mass | 146.094294304 Da | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

37482-81-8 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

3-hydroxybutyl propanoate |

InChI |

InChI=1S/C7H14O3/c1-3-7(9)10-5-4-6(2)8/h6,8H,3-5H2,1-2H3 |

InChI Key |

OQOQFUOBKIIZRR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCCC(C)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations

Esterification Methodologies for 1,3-Butylene Glycol 1-Propionate

The formation of this compound from 1,3-Butylene glycol involves the creation of an ester linkage. This can be achieved through several established methods, including direct esterification, transesterification, and enzymatic synthesis.

Direct Esterification with Propionic Acid

Direct esterification, often referred to as Fischer esterification, is a widely used method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this involves the reaction of 1,3-Butylene glycol with propionic acid.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one reactant (typically the alcohol) or to remove the water formed during the reaction. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of propionic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol (1,3-Butylene glycol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com While specific studies on the esterification of 2,3-Butylene glycol with acetic acid have been conducted, the principles are directly applicable to the 1,3-isomer and propionic acid. acs.org The reaction conditions, such as temperature and catalyst concentration, would be optimized to maximize the yield of the mono-propionate ester and minimize the formation of the di-ester.

Table 1: Key Aspects of Direct Esterification

| Feature | Description |

| Reactants | 1,3-Butylene glycol and Propionic Acid |

| Catalyst | Strong acids (e.g., H₂SO₄, TsOH) |

| Mechanism | Nucleophilic Acyl Substitution (PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) masterorganicchemistry.com |

| Driving Equilibrium | Use of excess alcohol or removal of water byproduct masterorganicchemistry.com |

| Potential Byproducts | 1,3-Butylene glycol di-propionate, water |

Transesterification Approaches for Ester Synthesis

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com To synthesize this compound, one could react a simple propionate (B1217596) ester, such as methyl propionate or ethyl propionate, with 1,3-Butylene glycol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions, the mechanism involves a nucleophilic attack of the alkoxide (formed from 1,3-Butylene glycol and the base) on the carbonyl carbon of the starting ester. This proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl group to activate the ester for nucleophilic attack by the alcohol. masterorganicchemistry.com

To favor the desired product, the alcohol reactant (1,3-Butylene glycol) is typically used in large excess, or the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is removed by distillation to shift the equilibrium. masterorganicchemistry.com Various catalysts, including N-heterocyclic carbenes and zinc clusters, have been shown to promote transesterification under mild conditions. organic-chemistry.org

Enzymatic Synthesis and Biocatalysis of this compound

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are commonly used enzymes for esterification and transesterification reactions due to their stability in organic solvents and broad substrate specificity. For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be employed. researchgate.net

The enzymatic reaction can be carried out by reacting 1,3-Butylene glycol with propionic acid (esterification) or a propionate ester (transesterification). The key advantages of biocatalysis include:

High Selectivity: Enzymes can often selectively acylate the primary or secondary hydroxyl group of the diol, which can be difficult to achieve with conventional chemical methods.

Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures, which minimizes side reactions and energy consumption. researchgate.net

Environmental Benefits: Enzymes are biodegradable catalysts, reducing the environmental impact compared to heavy metal or strong acid catalysts.

Optimized conditions for enzymatic esterification often involve controlling parameters like enzyme loading, temperature, and the molar ratio of reactants. researchgate.net

Precursor Chemistry: Synthesis of 1,3-Butylene Glycol

1,3-Butylene glycol is a key chemical intermediate used in the manufacture of various products, including polyester (B1180765) plasticizers and cosmetics. atamanchemicals.com The industrial production of 1,3-Butylene glycol is primarily achieved through the aldol (B89426) condensation of acetaldehyde (B116499) followed by hydrogenation. googleapis.comepa.govazom.com

Aldol Condensation and Hydrogenation Routes to 1,3-Butylene Glycol

The conventional route to 1,3-Butylene glycol is a two-step process starting from acetaldehyde. googleapis.comgoogle.com

Table 2: Industrial Synthesis of 1,3-Butylene Glycol

| Step | Reaction | Description |

| 1 | Aldol Condensation | Two molecules of acetaldehyde are condensed to form 3-hydroxybutanal (acetaldol). |

| 2 | Hydrogenation | The intermediate, 3-hydroxybutanal, is catalytically hydrogenated to yield 1,3-Butylene glycol. atamanchemicals.com |

Aldol Condensation: The first step is the dimerization of acetaldehyde via an aldol condensation reaction. This reaction is typically carried out in the presence of a dilute base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). youtube.compw.live The mechanism involves the following key steps: pw.live

Enolate Formation: The base abstracts an acidic α-hydrogen from one molecule of acetaldehyde to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second acetaldehyde molecule.

Protonation: The resulting alkoxide ion is protonated (typically by water) to yield the final product, 3-hydroxybutanal, which is also known as acetaldol. youtube.comquora.com

This reaction is carefully controlled to produce acetaldol, which is a structurally unstable substance prone to dehydration to form crotonaldehyde. atamanchemicals.comgoogle.com Efficient processes aim to maximize the yield of acetaldol while minimizing byproducts. google.comgoogle.com

Hydrogenation: In the second step, the acetaldol intermediate is reduced to 1,3-Butylene glycol. This is achieved through catalytic hydrogenation. googleapis.com The crude reaction mixture containing acetaldol is subjected to hydrogenation in the presence of a catalyst, most commonly Raney nickel. google.comatamanchemicals.comepo.org

CH₃CH(OH)CH₂CHO + H₂ → CH₃CH(OH)CH₂CH₂OH atamanchemicals.com

The hydrogenation is typically performed in the liquid phase. google.comgoogle.com Process parameters such as temperature, pressure, and catalyst activity are optimized to achieve high yields and purity of the final 1,3-Butylene glycol product. Yield efficiencies of over 75% have been reported for this process. google.comgoogle.com Following hydrogenation, the crude 1,3-Butylene glycol is purified, often through distillation, to remove impurities and byproducts. atamankimya.comgoogleapis.com

Role of Catalytic Systems (e.g., Alkali, Raney Nickel) in 1,3-Butylene Glycol Synthesis

The conventional and most widely used industrial synthesis of 1,3-Butylene glycol is a two-step process starting from acetaldehyde. This process relies critically on two distinct types of catalytic systems: an alkali for the initial condensation reaction and a hydrogenation catalyst, typically Raney nickel, for the subsequent reduction step.

The first step is an aldol condensation of two acetaldehyde molecules to form the intermediate, 3-hydroxybutanal (also known as acetaldol). google.com This reaction is performed in the presence of a basic catalyst, such as sodium hydroxide, potassium hydroxide, or sodium bicarbonate. google.com The alkali agent facilitates the formation of an enolate from one molecule of acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second acetaldehyde molecule. google.com The concentration of the alkali catalyst is a critical parameter; it is typically kept at low levels, between 2 and 10 parts per million (ppm), to control the reaction rate and minimize side reactions. google.comgoogle.com

The second step involves the liquid-phase hydrogenation of the 3-hydroxybutanal intermediate to yield 1,3-Butylene glycol. google.com This reduction of the aldehyde functional group to a primary alcohol is most commonly achieved using a Raney nickel catalyst. google.com Raney nickel is a fine-grained, porous nickel catalyst known for its high hydrogenation activity. atamanchemicals.com The hydrogenation is typically carried out under elevated temperature and pressure. For instance, the reactor may be maintained at temperatures ranging from 50°C to 200°C and pressures from approximately 101 kPa to 8000 kPa. google.com

| Step | Reaction | Catalyst System | Catalyst Role | Typical Conditions |

| 1 | Aldol Condensation | Alkali (e.g., NaOH, KOH) | Base catalyst for enolate formation | Temperature: 20°C - 30°C; Catalyst Conc.: 2-10 ppm |

| 2 | Hydrogenation | Raney Nickel | Hydrogenation of aldehyde to alcohol | Temperature: 90°C - 110°C; Pressure: 3000-5000 kPa |

Process Optimization for Yield Efficiency in 1,3-Butylene Glycol Production

A key discovery for enhancing efficiency is the use of acetaldehyde with a very low concentration of carboxylic acids, particularly acetic acid. google.com When the carboxylic acid content in the acetaldehyde feed is less than 0.04% by weight, the yield efficiency for 1,3-Butylene glycol can be dramatically increased to over 75%, with some processes achieving yields greater than 80%. google.comgoogle.com The reduction in acid concentration is believed to minimize the formation of salts and other by-products during the alkali-catalyzed aldol condensation step, leading to a cleaner reaction and higher conversion to the desired 3-hydroxybutanal intermediate. google.com

Further optimization involves controlling the conditions of both the condensation and hydrogenation steps. The aldol condensation is typically carried out at temperatures between 20°C and 30°C. google.com For the hydrogenation step, process parameters such as temperature, pressure, and catalyst concentration are carefully controlled. In one embodiment, the hydrogenation reactor is maintained at a temperature of 90°C to 110°C and a pressure of 3000 kPa to 5000 kPa. google.com The process can be operated in a continuous mode, where acetaldehyde and the alkali agent are fed simultaneously into a reactor to maintain the desired concentrations. google.com Post-reaction purification, involving steps like distillation to remove low and high boiling point impurities, is also essential for obtaining high-purity, cosmetic-grade 1,3-Butylene glycol. epo.orggoogle.com

| Parameter | Conventional Process | Optimized Process | Impact on Yield |

| Acetaldehyde Purity (Carboxylic Acid Content) | > 0.05 wt. % | < 0.04 wt. % | Dramatic increase in yield (>75%) |

| Alkali Catalyst Concentration | Variable | ~2 to 10 ppm | Minimizes by-product formation |

| Hydrogenation Temperature | 50°C - 200°C | 90°C - 110°C | Improved selectivity and efficiency |

| Hydrogenation Pressure | 101 kPa - 8000 kPa | 3000 kPa - 5000 kPa | Enhanced reaction rate |

Bio-based Production and Fermentation Strategies for 1,3-Butylene Glycol

As an alternative to traditional petroleum-based synthesis, bio-based production of 1,3-Butylene glycol has emerged as a more sustainable pathway. epa.gov This approach utilizes fermentation of renewable plant-based sugars to produce the diol. epa.gov Companies like Genomatica have developed processes using engineered microorganisms, such as E. coli, in a one-step fermentation process. epa.gov

This bio-based method offers several advantages over the conventional chemical route. It avoids the use of acetaldehyde, a petroleum-derived feedstock that is a probable carcinogen. epa.gov The fermentation process also eliminates the need for the heavy metal catalysts used in the traditional synthesis. epa.gov A life cycle analysis has shown that the global warming potential for this bio-based 1,3-Butylene glycol is significantly lower than that of its petroleum-based counterpart. epa.gov

The product from this fermentation process, such as Brontide™, has received 100 percent biobased certification from the U.S. Department of Agriculture's BioPreferred program. epa.gov Furthermore, the bio-based product is often of higher purity compared to the conventionally produced glycol. epa.gov A notable feature of the fermentation process is its stereoselectivity; it produces exclusively the (R)-enantiomer of 1,3-Butylene glycol, whereas the traditional chemical process results in a racemic mixture of (R)- and (S)-enantiomers. epa.gov

Alternative Synthetic Routes to 1,3-Butylene Glycol (e.g., from Butyraldehyde (B50154), Butyric Acid, Methanol)

While the aldol condensation of acetaldehyde is the dominant commercial route, other synthetic pathways to 1,3-Butylene glycol have been explored. One such method is the Prins reaction, which involves the condensation of propylene (B89431) and formaldehyde. atamanchemicals.comgoogle.com However, routes starting from other specific precursors like butyraldehyde, butyric acid, or methanol are less common for direct synthesis.

Methanol is primarily utilized as a C1 building block in organic synthesis for various transformations, including methylation and the synthesis of formaldehyde. nih.govspringernature.com While methanol itself is not a direct feedstock for 1,3-Butylene glycol, it is a precursor to acetaldehyde in some processes, thereby serving as an indirect starting material. google.com For example, acetaldehyde can be prepared through the reaction of methanol with synthesis gas (CO/H₂). google.com

Direct synthesis from butyraldehyde or butyric acid is not a standard industrial method. However, related C4 compounds can be used. For instance, a crude reaction liquid obtained by the hydrogen addition to 3-hydroxy-1-butanoic acid can be a source for producing 1,3-Butylene glycol. googleapis.com

Reactivity and Derivative Formation of this compound

This compound is a monoester of 1,3-Butylene glycol. Its chemical reactivity is primarily defined by the two functional groups present in its structure: the ester group and the remaining free secondary hydroxyl group.

Hydrolytic Stability and Degradation Mechanisms of the Ester Bond

The ester bond in this compound is susceptible to hydrolysis, a reaction that splits the ester back into its constituent carboxylic acid (propionic acid) and alcohol (1,3-Butylene glycol). chemguide.co.ukwikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.org

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid (e.g., HCl or H₂SO₄) and an excess of water, the ester can be hydrolyzed. chemguide.co.uk The mechanism is the reverse of Fischer esterification. wikipedia.org The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used. chemguide.co.ukwikipedia.org The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. study.com

Base-Catalyzed Hydrolysis (Saponification) : Hydrolysis can also be achieved by heating the ester with a dilute alkali solution, such as sodium hydroxide. chemguide.co.uk This process, often called saponification, is generally preferred as the reaction is irreversible and goes to completion. chemguide.co.ukwikipedia.org The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the ester. wikipedia.org This leads to the formation of a carboxylate salt (sodium propionate) and 1,3-Butylene glycol. libretexts.org

The general mechanisms are as follows:

Acidic Hydrolysis (Reversible): Ester + H₂O ⇌ (H⁺ catalyst) ⇌ Carboxylic Acid + Alcohol chemguide.co.uk

Basic Hydrolysis (Irreversible): Ester + OH⁻ → Carboxylate Salt + Alcohol libretexts.org

Further Functionalization and Derivatization Studies (e.g., reactions involving the remaining hydroxyl group)

The remaining secondary hydroxyl group in this compound provides a site for further chemical modification and derivatization. This allows for the synthesis of more complex molecules with tailored properties. The selective functionalization of one hydroxyl group in a diol can be challenging due to the similar reactivity of the hydroxyl groups, but it provides a valuable platform for creating diverse derivatives. rsc.orgresearchgate.net

Common reactions involving the free hydroxyl group include:

Esterification: The hydroxyl group can react with another carboxylic acid or an acid derivative (like an acid chloride or anhydride) to form a diester. atamankimya.com

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions can form an ether.

Polymerization: The hydroxyl group can serve as a monomeric unit in polymerization reactions. For example, it can act as a co-monomer in the production of polyesters and polyurethanes, where it reacts with dicarboxylic acids or diisocyanates, respectively. atamanchemicals.com

Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding a keto-ester.

These derivatization reactions are fundamental in synthetic organic chemistry and are employed to modify the physical and chemical properties of the molecule, such as its solubility, volatility, and biological activity.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic and Chromatographic Techniques for Structural Elucidation

Structural elucidation of 1,3-butylene glycol 1-propionate is primarily achieved through the synergistic use of chromatographic separation and spectroscopic detection. These techniques provide detailed information about the molecule's fragmentation patterns and functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that acts as a molecular fingerprint. restek.com

For the analysis of glycol esters, a capillary column with a mid-polarity stationary phase, such as one based on a cyanopropylphenyl-polysiloxane, is often employed to achieve optimal separation. restek.com The selection of appropriate ions for selected ion monitoring (SIM) mode can enhance the sensitivity and selectivity of the analysis, which is particularly useful for quantifying the compound in complex matrices. tandfonline.com

| Parameter | Condition |

|---|---|

| Column | Rxi-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or similar |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C, ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis and purity profiling of this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, derivatization is often employed to enhance detectability. upce.cznih.gov

One common derivatization agent is benzoyl chloride, which reacts with the hydroxyl group of the glycol ester to form a UV-active derivative. upce.cznih.gov Another approach involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is particularly useful for detecting carbonyl impurities that may be present. epo.org Reversed-phase HPLC with a C18 column is typically used for the separation of these derivatives. acs.orgresearchgate.net

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 237 nm (for benzoyl derivatives) or 360 nm (for DNPH derivatives) |

| Injection Volume | 10 µL |

Gas-Liquid Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. scioninstruments.com The flame ionization detector offers high sensitivity towards hydrocarbons and provides a response that is proportional to the number of carbon atoms, making it suitable for quantifying this compound. chromatographyonline.com The separation is based on the compound's boiling point and its interaction with the stationary phase. libretexts.org

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): While not used for the direct analysis of the organic molecule itself, ICP-AES is crucial for elemental analysis related to the synthesis process. For instance, if organometallic catalysts are used in the esterification reaction to produce this compound, ICP-AES can be used to determine the residual metal content in the final product, ensuring it meets regulatory or quality control specifications. pku.edu.cnd-nb.inforesearchgate.net

Method Development and Validation for Trace Analysis

The detection and quantification of trace-level impurities in this compound are critical for ensuring its quality and safety. Method development for trace analysis often involves sophisticated sample preparation techniques to enrich the analytes of interest and remove matrix interferences. iupac.orgelsevierpure.com

Strategies for trace organic analysis may include solid-phase extraction (SPE) or liquid-liquid extraction to concentrate impurities prior to instrumental analysis. nih.gov The validation of these methods is essential and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net For complex matrices, advanced techniques like LC coupled with tandem mass spectrometry (LC-MS/MS) can provide the necessary selectivity and sensitivity for trace-level detection and identification. nih.govacs.orgnih.gov

Stereochemical Analysis of this compound

1,3-Butylene glycol possesses a chiral center at the carbon atom bearing the secondary hydroxyl group, meaning it can exist as (R)- and (S)-enantiomers. google.comwikipedia.org Consequently, this compound will also be chiral. The stereochemical analysis is crucial as the biological and physical properties of the enantiomers can differ.

The analysis of the stereochemistry often focuses on the chiral diol precursor, 1,3-butylene glycol. A common method involves the derivatization of the diol with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. researchgate.net These diastereomers can then be separated and quantified using chiral HPLC or analyzed by high-field Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov The differences in the NMR chemical shifts of the diastereomers can be used to determine the enantiomeric excess of the original diol. springernature.comresearchgate.netthieme-connect.com Chiral chromatography, either with a chiral stationary phase or a chiral eluent, can also be employed for the direct separation of the enantiomers of the final ester product. google.com

Role in Chemical Technologies and Formulation Science

1,3-Butylene Glycol 1-Propionate as a Chemical Intermediate in Complex Syntheses

As a chemical intermediate, this compound offers a reactive hydroxyl group and an ester moiety. This structure allows it to be a starting point or a modification agent in multi-step synthetic processes for creating a wide range of specialty chemicals and advanced materials.

While direct pathways using this compound are specific to proprietary synthesis routes, the role of its parent compound, 1,3-butanediol (B41344), as a pharmaceutical intermediate is well-established. atamanchemicals.com 1,3-butanediol is involved in the synthesis of colchicine (B1669291) derivatives, which have applications as anticancer agents, and in the creation of dual peroxisome proliferator-activated gamma and delta agonists, which act as hypoglycemic agents for treating diabetes. atamanchemicals.comatamanchemicals.comatamankimya.com

The monoester, this compound, can be viewed as a specialized pharmaceutical building block. The propionate (B1217596) group can serve as a protecting group for one of the hydroxyl functions of the diol. This allows for selective chemical reactions to occur at the free secondary hydroxyl group. Following the desired reaction, the propionate group can be hydrolyzed to regenerate the hydroxyl group, providing a strategic route to complex molecules with defined stereochemistry and functionality. For instance, naproxen (B1676952) 1,3-butylene glycol esters are utilized as pharmaceutical secondary standards. sigmaaldrich.com

In the realm of specialty chemicals, 1,3-butanediol is a key intermediate in the manufacturing of polyester (B1180765) plasticizers and surfactants. atamanchemicals.comatamankimya.com The introduction of a propionate group to form this compound creates a new intermediate with modified properties. The presence of both a reactive hydroxyl group and an ester group makes it a valuable component in synthesizing more complex molecules. For example, it can be used to introduce a flexible butylene chain with a terminal propionate group into a larger molecule, which can influence properties such as solvency, viscosity, and surface activity. This makes it a precursor for certain emulsifiers, coating additives, and specialized solvents where specific hydrophilic-lipophilic balance is required.

Functional Roles in Advanced Material Formulations

The distinct chemical characteristics of this compound make it a functional excipient in various advanced formulations, including those for pharmaceuticals and polymers.

The parent compound, 1,3-butylene glycol, is widely recognized for its efficacy as a solubilizing and stabilizing agent. atamanchemicals.comatamanchemicals.com It is an effective solvent and humectant that can prevent the crystallization of insoluble components and stabilize volatile compounds such as fragrances. atamanchemicals.comatamankimya.comci.guide

This compound builds upon these characteristics with a more amphiphilic profile. The molecule possesses a polar hydroxyl end and a more nonpolar (lipophilic) propionate ester end. This dual nature allows it to act as a solubilizing agent for active pharmaceutical ingredients (APIs) that have poor solubility in common solvents. It can improve the dispersion of pigments and essential oils and act as a clarifier in surfactant-based formulas. connectchemicals.com Furthermore, it can enhance the stability of formulations by preventing the separation of phases in emulsions and retarding the degradation of active ingredients. connectchemicals.combasf.com Its ability to dissolve intercorneocyte cement suggests a role in enhancing the penetration of other active ingredients into the skin. ci.guideconnectchemicals.com

1,3-Butanediol is a common co-monomer used in the synthesis of polyesters and polyurethanes. atamanchemicals.comatamanchemicals.comthegoodscentscompany.com It is incorporated into the polymer backbone to impart flexibility, impact resistance, and improved weathering characteristics to the final resin. atamankimya.com Its most significant application is as an intermediate in producing polyester plasticizers and as a component in polyurethane coatings. atamanchemicals.comatamankimya.comgodavaribiorefineries.comindependentchemical.com

When this compound is used in polymer synthesis, its chemical role is significantly different from that of the parent diol. With only one free hydroxyl group, it cannot act as a chain extender in the same way as a diol. Instead, it functions as a chain-terminating agent or as a reactive modifier that introduces a pendant propionate group onto the polymer backbone.

In Polyester Synthesis: During a polycondensation reaction with a dicarboxylic acid, the hydroxyl group of this compound reacts to incorporate the molecule at the end of a polyester chain. This controls the molecular weight of the polymer and introduces a propionate side chain that can modify the polymer's properties, such as increasing its plasticity or altering its solubility. The use of 1,3-butanediol in cross-linked polyester resins is regulated for food contact materials. thegoodscentscompany.com

In Polyurethane Synthesis: In the synthesis of polyurethanes, the hydroxyl group reacts with an isocyanate group. google.comacs.org If used in place of a chain extender like 1,4-butanediol, this compound would cap the growing polyurethane chain. acs.org This incorporation of a flexible, ester-containing side group can lower the glass transition temperature of the resin, making it softer and more pliable. A patent for a urethane (B1682113) prepolymer composition lists 1,3-butylene glycol as a potential reactant. google.com This highlights the utility of the butylene glycol structure in this class of polymers.

Environmental and Biological Transformations Excluding Human Clinical Data

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis (photodegradation) and hydrolysis.

Studies on a series of PGEs and their acetate (B1210297) esters have shown that their atmospheric half-lives, due to reaction with hydroxyl radicals, range from 5.5 to 34.4 hours. nih.govresearchgate.net This rapid degradation suggests a low potential for long-range transport through the atmosphere. nih.gov The degradation mechanism for phthalic acid esters, another related class of compounds, involves attacks by high-energy photons or hydroxyl radicals on the molecule, leading to ring-opening or hydrolysis and subsequent breakdown into smaller molecules like benzoic acid. frontiersin.org A similar mechanism, involving the cleavage of the ester bond and oxidation of the glycol and propionate (B1217596) moieties, is plausible for 1,3-Butylene glycol 1-propionate.

Atmospheric Half-Life of Structurally Related Propylene (B89431) Glycol Ethers

| Compound Class | Degradation Mechanism | Atmospheric Half-Life Range | Reference |

|---|---|---|---|

| Propylene Glycol Ethers (PGEs) and their Acetate Esters | Reaction with hydroxyl radicals | 5.5 to 34.4 hours | nih.govresearchgate.net |

Biotransformation in Non-Human Biological Systems

Biotransformation by microorganisms and their enzymes is a primary route for the degradation of organic compounds in the environment.

Glycols and their esters are generally recognized as being biodegradable. nih.govbranchbasics.com Propylene glycol substances are typically classified as "readily biodegradable," meaning they are not expected to persist in aquatic or terrestrial environments. nih.govbranchbasics.com Significant aerobic biodegradation has been observed for propylene glycol ethers, with half-lives in the range of 5 to 25 days. nih.govresearchgate.net Even at low temperatures (4°C), the biodegradation of propylene glycol proceeds, albeit at a slower rate. osti.gov

Under anaerobic conditions, the biodegradation of propylene glycol can result in the formation of fermentation products, including propionic acid. nih.gov Studies on polyesters containing butylene units, such as poly(butylene succinate) (PBS), further support the biodegradability of the 1,3-butylene glycol moiety. These polymers are known to be degraded by a variety of microorganisms in soil and compost environments. mdpi.com The process typically involves an initial enzymatic hydrolysis of the ester linkages, followed by microbial assimilation of the resulting monomers.

Biodegradation Data for Related Glycol Compounds

| Compound/Class | Condition | Observation | Reference |

|---|---|---|---|

| Propylene Glycol Ethers | Aerobic | Biodegradation half-life of 5-25 days | nih.govresearchgate.net |

| Propylene Glycol | Aerobic, Low Temperature (4-10°C) | Slower but significant degradation compared to 20°C | osti.gov |

| Propylene Glycol | Anaerobic | Degradation leads to propionic acid formation | nih.gov |

| Poly(butylene succinate) (PBS) | Compost | Biodegradation occurs, faster in amorphous regions | mdpi.com |

The crucial first step in the biodegradation of this compound is the cleavage of its ester linkage. This reaction is a hydrolysis process, catalyzed by enzymes known as esterases, particularly lipases. umons.ac.be This enzymatic hydrolysis splits the ester into its constituent parts: 1,3-butanediol (B41344) and propionic acid. chemguide.co.uk

Lipases from various microbial sources are effective at degrading polyesters containing butylene units. For instance, lipase (B570770) from Pseudomonas cepacia has been shown to hydrolyze poly(butylene succinate) and its copolyesters. umons.ac.beresearchgate.netmdpi.com The degradation mechanism is typically surface erosion, where the enzyme acts on the surface of the material, releasing soluble monomers and oligomers. researchgate.netmdpi.com The efficiency of this enzymatic degradation can be influenced by factors such as pH, temperature, and the chemical structure of the compound. nih.govnih.gov

Once the ester bond is broken, the resulting 1,3-butanediol and propionic acid enter separate metabolic pathways. Propionic acid is a common metabolite that can be processed by many microorganisms through various pathways, such as conversion to propionyl-CoA, which can then enter the central carbon metabolism.

The metabolic fate of 1,3-butanediol has been studied in model organisms. In rats, consumed 1,3-butanediol is catabolized in the liver into β-hydroxybutyrate (βHB), which is a ketone body. nih.govnih.gov This conversion makes 1,3-butanediol a precursor for elevating βHB levels in the body. nih.govresearchgate.net

In microorganisms, similar pathways exist. β-hydroxybutyrate can be synthesized from the condensation of two acetyl-CoA molecules, which are central metabolites derived from the breakdown of sugars and fats. nih.gov The pathway involves the enzymes β-ketothiolase and acetoacetyl-CoA reductase. nih.gov It is therefore likely that in a microbial environment, the 1,3-butanediol released from the hydrolysis of this compound would be oxidized to β-hydroxybutyrate, which can then be converted to acetoacetyl-CoA and subsequently to acetyl-CoA, allowing it to be used as an energy and carbon source by the cell.

Theoretical and Computational Studies of 1,3 Butylene Glycol 1 Propionate

Molecular Modeling and Simulation of Reactivity

Molecular modeling and simulation are powerful tools for investigating the reactivity of chemical compounds at an atomic level. For 1,3-butylene glycol 1-propionate, these techniques can provide insights into its conformational preferences, interaction energies, and the dynamics of its reactions.

Conformational Analysis: The reactivity of this compound is intrinsically linked to its three-dimensional structure. The presence of a chiral center at the C3 position of the butylene glycol backbone, along with the flexible propionate (B1217596) ester chain, gives rise to multiple possible conformers. Molecular mechanics and quantum mechanics methods can be employed to calculate the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations. Understanding the predominant conformers is crucial as they represent the most likely starting points for chemical reactions.

Reactivity Descriptors: Computational models can calculate various electronic properties that serve as descriptors of reactivity. For instance, the distribution of electrostatic potential on the molecular surface can indicate regions susceptible to nucleophilic or electrophilic attack. In this compound, the carbonyl carbon of the propionate group is expected to be electrophilic, while the oxygen atoms of the carbonyl and hydroxyl groups are nucleophilic centers.

Simulation of Reaction Dynamics: Molecular dynamics (MD) simulations can model the time evolution of a system containing this compound, either in the gas phase or in a solvent. By simulating the movement of atoms over time, MD can reveal the dynamics of intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules, which can significantly influence reactivity. For example, in a potential esterification or transesterification reaction, MD simulations could illustrate how reactant molecules approach each other and how the solvent cage facilitates or hinders the reaction.

A theoretical study on the dehydration mechanism of 1,3-butanediol (B41344), a precursor to this compound, utilized density functional theory (DFT) to explore various reaction pathways. researchgate.net Such studies provide valuable data on bond dissociation energies and the stability of intermediates, which are fundamental to understanding the reactivity of the butanediol (B1596017) moiety within the ester.

Table 1: Calculated Reactivity Descriptors for a Model System

| Descriptor | Value (Arbitrary Units) | Implication for Reactivity |

| Highest Occupied Molecular Orbital (HOMO) Energy | -9.5 eV | Indicates susceptibility to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | +2.1 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 11.6 eV | Relates to the kinetic stability of the molecule. |

| Mulliken Atomic Charges (Carbonyl Carbon) | +0.65 | Confirms the electrophilic nature of the carbonyl carbon. |

| Mulliken Atomic Charges (Hydroxyl Oxygen) | -0.72 | Confirms the nucleophilic nature of the hydroxyl oxygen. |

Note: The data in this table is hypothetical and serves to illustrate the types of information that can be obtained from molecular modeling. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. These calculations can map out the entire potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a quantitative understanding of reaction barriers and kinetics.

Esterification Reaction Mechanism: The synthesis of this compound typically involves the esterification of 1,3-butanediol with propionic acid or its derivative. Quantum chemical calculations can model this reaction to determine the most likely mechanism. For acid-catalyzed esterification, the calculations would typically investigate the following steps:

Protonation of the carbonyl oxygen of propionic acid.

Nucleophilic attack of a hydroxyl group from 1,3-butanediol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking hydroxyl group to one of the other oxygen atoms.

Elimination of a water molecule to form the protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

By calculating the energy of each species along this reaction coordinate, a potential energy profile can be constructed, revealing the rate-determining step of the reaction.

Side Reactions and Regioselectivity: In the esterification of 1,3-butanediol, there is a possibility of reaction at either the primary (C1) or the secondary (C3) hydroxyl group. Quantum chemical calculations can predict the regioselectivity of this reaction by comparing the activation energies for the attack of each hydroxyl group. Generally, the primary hydroxyl group is less sterically hindered and more acidic, which might favor its reaction. However, electronic effects can also play a role. Computational studies on the reactions of other diols, such as the conversion of 2,3-butanediol (B46004) to butadiene, have demonstrated the power of these methods in rationalizing product distributions. chemrxiv.org

Table 2: Hypothetical Energy Profile for the Esterification of 1,3-Butanediol

| Reaction Step | Relative Energy (kcal/mol) |

| Reactants (1,3-Butanediol + Propionic Acid) | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 (Water Elimination) | +20.5 (Rate-determining) |

| Products (this compound + Water) | -2.3 |

Note: This data is illustrative and represents a plausible energy profile for an acid-catalyzed esterification. Specific values would depend on the computational method and model system used.

Structure-Property Relationship Predictions relevant to synthetic outcomes or chemical behavior

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physical, chemical, and biological properties. For this compound, QSPR models can predict a range of properties relevant to its synthesis and chemical behavior, even in the absence of extensive experimental data.

Prediction of Physicochemical Properties: Properties such as boiling point, vapor pressure, solubility, and partition coefficient (logP) are crucial for designing purification processes and understanding the environmental fate of a compound. QSPR models use a variety of molecular descriptors, calculated from the 2D or 3D structure of the molecule, to predict these properties. For this compound, these descriptors would include its molecular weight, number of hydrogen bond donors and acceptors, and topological indices.

Relevance to Synthetic Outcomes: The predicted properties can directly inform synthetic strategies. For example, knowing the predicted boiling points of this compound and its potential byproducts (e.g., the di-ester or unreacted starting materials) is essential for designing an effective distillation-based purification scheme. Similarly, predicted solubility in different solvents can guide the choice of reaction medium and extraction solvents.

Prediction of Chemical Behavior: QSPR models can also be used to predict aspects of chemical behavior, such as the likelihood of a compound to undergo certain types of reactions. While not a substitute for detailed mechanistic studies, these models can provide a rapid screening of potential reactivity. For instance, models could predict the susceptibility of the ester bond to hydrolysis under different pH conditions based on structural features.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 146.18 g/mol | Calculation from atomic weights nih.gov |

| Boiling Point | ~220-230 °C | Group Contribution Methods |

| Water Solubility | Moderately Soluble | Based on logP and hydrogen bonding capacity |

| LogP (Octanol-Water Partition Coefficient) | ~0.8 - 1.2 | Fragment-based prediction models |

| Vapor Pressure | Low | Correlation with boiling point |

Note: The predicted values are estimates based on general QSPR principles and data for similar compounds. Experimental verification is necessary for precise values.

Emerging Research Directions and Future Perspectives

Innovations in Green Chemistry Synthesis of 1,3-Butylene Glycol 1-Propionate

Traditional chemical synthesis pathways are progressively being replaced by more sustainable, bio-based methods. The green synthesis of this compound is a multi-faceted approach, focusing on the renewable sourcing of its precursors: 1,3-Butylene glycol and propionic acid.

A major innovation is the production of bio-based 1,3-Butylene glycol. Conventionally derived from petroleum-based acetaldehyde (B116499), green routes now utilize the fermentation of renewable sugars. epa.govazom.com Companies like Genomatica have developed a one-step process using engineered Escherichia coli to ferment plant-derived sugars into high-purity 1,3-Butylene glycol. epa.govazom.com This bio-based method significantly reduces greenhouse gas emissions compared to fossil fuel-based production and avoids the use of hazardous chemicals like acetaldehyde. epa.gov

Similarly, research has demonstrated the bio-production of propionate (B1217596), the other key precursor. Metabolically engineered strains of Clostridium saccharoperbutylacetonicum have been developed to produce propionate via the acrylate (B77674) pathway, offering a sustainable alternative to petrochemical synthesis. nih.gov

The final step, the esterification of bio-based 1,3-Butylene glycol with bio-based propionic acid, can also be achieved through green catalytic processes. The use of enzymes, particularly lipases, in solvent-free media represents a key green innovation. For instance, immobilized Candida antarctica lipase (B570770) B has proven effective in the transesterification of diols, a process that can be adapted for propionate synthesis, minimizing waste and energy consumption. lu.se

Table 1: Comparison of Synthesis Routes for 1,3-Butylene Glycol

| Feature | Conventional Synthesis | Green Synthesis |

|---|---|---|

| Feedstock | Acetaldehyde (from fossil fuels) epa.govazom.com | Renewable sugars (plant-based) epa.govazom.com |

| Process | Multi-step chemical reactions, hydrogenation epa.govgoogle.com | One-step fermentation epa.govazom.com |

| Key Organism | Not applicable | Engineered E. coli azom.com |

| Environmental Impact | Higher greenhouse gas emissions, use of hazardous materials epa.gov | Reduced greenhouse gas emissions by up to 51% azom.com |

Advanced Catalysis for Selective Esterification and Derivatization

The synthesis of this compound, which involves the selective esterification of one of the two hydroxyl groups on 1,3-Butylene glycol, requires precise catalytic control. Research is focused on developing highly selective and reusable catalysts.

Heterogeneous Acid Catalysts: Solid acid catalysts are a significant area of advancement, replacing traditional homogeneous catalysts like sulfuric acid. sci-hub.st Ion-exchange resins, such as Amberlyst 15 and Amberlyst 36, have been effectively used for the esterification of propionic acid with various alcohols. sci-hub.stacs.orgresearchgate.net These catalysts are advantageous due to their ease of separation from the reaction mixture, which allows for catalyst recycling and a cleaner product stream. researchgate.net Kinetic studies using these resins have led to the development of sophisticated models, like the Langmuir-Hinshelwood and Eley-Rideal models, which provide a deeper understanding of the reaction mechanism and help optimize reaction conditions for maximum yield and selectivity. sci-hub.stacs.org

Enzymatic Catalysis: Biocatalysts offer unparalleled selectivity. Lipases, such as Candida antarctica lipase B (Novozym® 435), demonstrate high chemospecificity, preferentially catalyzing reactions at the primary hydroxyl group over the secondary one in 1,3-Butylene glycol. lu.se This enzymatic approach allows for the highly selective synthesis of the 1-propionate monoester, avoiding the formation of di-esters and other byproducts. lu.se These reactions can often be performed in solvent-free systems, further enhancing their green credentials. lu.se

Novel Derivatization Catalysis: Beyond esterification, advanced catalytic methods are being explored to create novel derivatives of 1,3-Butylene glycol, which can then be further functionalized. For example, the use of a thiophosphoric acid as a Hydrogen Atom Transfer (HAT) catalyst enables the regioselective functionalization of the C-H bond at the secondary alcohol position of 1,3-butanediol (B41344). jst.go.jp This type of selective C-H activation opens pathways to new derivatives that are not accessible through traditional esterification. jst.go.jp

Table 2: Advanced Catalysts for Esterification and Derivatization

| Catalyst Type | Example(s) | Key Advantage(s) |

|---|---|---|

| Heterogeneous Acid Resins | Amberlyst 15, Amberlyst 36 sci-hub.stresearchgate.net | Reusability, ease of separation, reduced corrosion researchgate.net |

| Enzymatic (Lipase) | Candida antarctica lipase B lu.se | High chemo- and regioselectivity, mild reaction conditions, green |

| Hydrogen Atom Transfer (HAT) | Thiophosphoric Acid jst.go.jp | Selective C-H bond functionalization for novel derivatives jst.go.jp |

Novel Applications in High-Value Chemical Production and Material Science

While 1,3-Butylene glycol itself is a widely used intermediate, its propionate ester and other derivatives are being investigated for specialized, high-value applications. atamanchemicals.comatamanchemicals.com

Monomers for Advanced Polymers: 1,3-Butylene glycol is a co-monomer in the production of polyesters and polyurethanes. atamankimya.comatamanchemicals.com The incorporation of this compound as a monomer or an additive can be used to tailor the properties of these polymers. It can impart increased flexibility, impact resistance, and specific weathering characteristics to the final material. atamanchemicals.com These modified polymers have potential applications in high-performance coatings, adhesives, and flexible plastics. made-in-china.comatamankimya.com Esters derived from diols are also precursors for polyimides, a class of high-performance polymers with diverse industrial uses. researchgate.net

Specialty Plasticizers and Solvents: The esterification of diols is a common strategy for producing plasticizers. atamanchemicals.comatamankimya.com this compound can function as a specialty plasticizer, offering unique performance characteristics compared to more common phthalate-based plasticizers. Its bio-based potential makes it an attractive option for creating more sustainable plastic materials. Furthermore, its properties make it suitable as a solvent for natural and synthetic flavorings and fragrances. atamanchemicals.comontosight.ai

High-Performance Lubricants: Polyol esters, the class of compounds to which this compound belongs, are known for their use as high-performance lubricants, particularly in applications like turbine engines where mineral oil-based lubricants are insufficient. google.com The specific structure of this compound could offer a unique combination of viscosity, thermal stability, and lubricity for specialized industrial applications.

Q & A

Q. What are the recommended synthetic routes for 1,3-butylene glycol 1-propionate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound can be synthesized via esterification of 1,3-butylene glycol with propionic acid under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters for optimization include:

- Molar ratio : A 1:1.2 molar ratio (glycol:acid) minimizes unreacted starting material .

- Temperature : Reflux conditions (~120°C) enhance reaction kinetics while avoiding decomposition.

- Catalyst loading : 1–2% (w/w) of catalyst balances reactivity and byproduct formation .

- Solvent-free systems : Improve atom economy but require rigorous water removal (e.g., molecular sieves) to shift equilibrium toward ester formation .

Q. How can researchers validate the purity of this compound using chromatographic methods?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (210 nm) is effective. Validate using:

- Calibration curves : Prepare standards in methanol (0.1–10 mg/mL) with linearity (R² > 0.999) .

- Spiked recovery : Add known quantities to reaction mixtures; recoveries >95% confirm method accuracy .

- Limit of detection (LOD) : ≤0.05% impurities (e.g., residual glycol or acid) via signal-to-noise ratios .

Q. What physicochemical properties are critical to characterize for this compound, and which techniques are most suitable?

- Methodological Answer : Essential properties include:

- Viscosity : Measure via rotational viscometry at 25°C (shear rate: 100 s⁻¹) .

- Hydrolytic stability : Incubate in buffered solutions (pH 3–9) at 40°C for 28 days; quantify degradation via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition thresholds .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from:

- Water content : Trace water in reactants suppresses esterification. Use Karl Fischer titration to verify <0.1% moisture in starting materials .

- Catalyst deactivation : Characterize spent catalysts via FTIR to detect sulfonic acid group degradation .

- Analytical variability : Cross-validate yields using NMR (integration of ester protons at δ 4.1–4.3 ppm) and HPLC .

Q. What experimental design strategies improve reproducibility in stability studies of this compound?

- Methodological Answer : Employ a factorial design to isolate variables:

- Factors : Temperature (25–60°C), pH (3–9), light exposure (UV vs. dark).

- Response metrics : Degradation rate (k) calculated via first-order kinetics .

- Sample replication : N ≥ 3 per condition to assess statistical significance (p < 0.05) .

- Control groups : Include antioxidants (e.g., BHT at 0.01%) to differentiate oxidative vs. hydrolytic degradation .

Q. How can computational modeling predict the solvent compatibility of this compound in formulation studies?

- Methodological Answer : Use Hansen solubility parameters (HSPs):

- Calculate HSPs : δD (dispersion), δP (polar), δH (hydrogen bonding) via molecular dynamics simulations (e.g., COSMO-RS) .

- Experimental validation : Prepare blends with solvents (e.g., ethanol, propylene glycol) and assess miscibility via cloud point analysis .

- Optimization : Target solvents with ΔHSP < 5 MPa¹/² for compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.